
N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of pyrazole derivatives and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is its specificity towards COX-2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen, which inhibit both COX-1 and COX-2, N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide selectively inhibits COX-2. This makes it a useful tool for studying the specific role of COX-2 in the inflammatory response. However, one of the limitations of using N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide. One potential area of research is the development of more soluble derivatives of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide that can be more easily administered in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide and its potential therapeutic applications in various diseases. Finally, future research could focus on identifying potential side effects of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide and developing strategies to mitigate these effects.
合成法
The synthesis of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 2-bromo-4-methylphenylhydrazine with ethyl 2-oxo-2-phenylacetate in the presence of a catalyst such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to possess analgesic and antipyretic properties and has been studied for its potential use in pain management.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-3-4-11(10(13)7-9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDRFLAQCKDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)


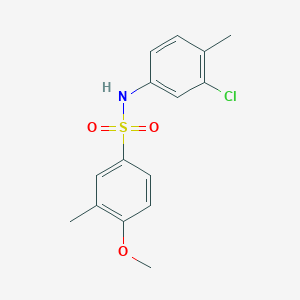

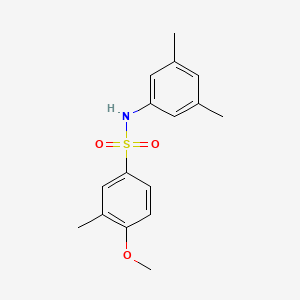
![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
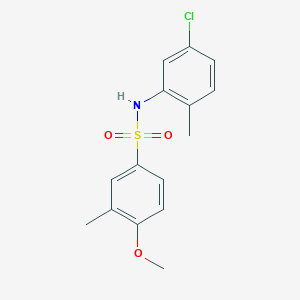
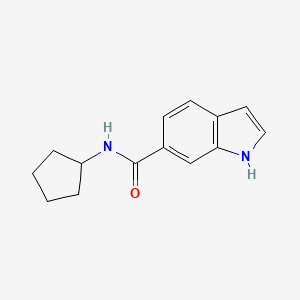
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
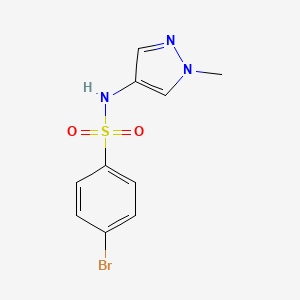
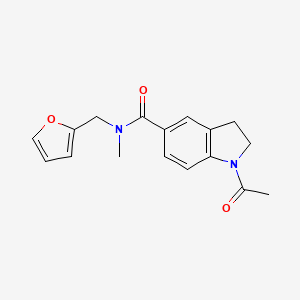
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)